molecular formula C20H17N3OS B13825574 (5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one

(5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one

Cat. No.: B13825574
M. Wt: 347.4 g/mol
InChI Key: GHGDZXQRBLHRHI-GXDHUFHOSA-N
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Description

The compound “(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(1H-indol-3-ylmethylidene)-2,5-dihydro-1,3-thiazol-4-ol” is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach might include the condensation of an indole derivative with a thiazole derivative under specific conditions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such complex organic molecules often involves optimization of the synthetic route to minimize costs and maximize yield. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(1H-indol-3-ylmethylidene)-2,5-dihydro-1,3-thiazol-4-ol: can be compared with other indole-thiazole derivatives.

    Indole derivatives: Known for their bioactivity and use in drug development.

    Thiazole derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

2-(3,4-dimethylanilino)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol

InChI

InChI=1S/C20H17N3OS/c1-12-7-8-15(9-13(12)2)22-20-23-19(24)18(25-20)10-14-11-21-17-6-4-3-5-16(14)17/h3-11,24H,1-2H3,(H,22,23)/b14-10+

InChI Key

GHGDZXQRBLHRHI-GXDHUFHOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O)C

Origin of Product

United States

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